UV Spectrophotometric Differentiation: Dehydrotoxicarol vs. Toxicarol
Dehydrotoxicarol exhibits a distinct ultraviolet (UV) absorption spectrum compared to its close analog, toxicarol, providing a clear method for compound-specific identification and purity assessment. This difference is critical for analytical chemists and quality control personnel who must distinguish between these structurally similar rotenoids [1].
| Evidence Dimension | UV Absorption Maxima and Molecular Extinction Coefficient |
|---|---|
| Target Compound Data | λmax1 = 2780 Å (ε = 20,250); λmax2 = 3304 Å (ε = 7,180) |
| Comparator Or Baseline | Toxicarol: λmax = 2741 Å (ε = 23,000) |
| Quantified Difference | Dehydrotoxicarol exhibits a second, unique absorbance maximum at 3304 Å not present in toxicarol. Its primary maximum is red-shifted by +39 Å and has a 12% lower extinction coefficient compared to toxicarol. |
| Conditions | Measured in ethyl alcohol solution using a Hilger E−316 quartz spectrograph and a Hilger H−16 sector-photometer [1]. |
Why This Matters
This unique UV signature enables unambiguous, instrument-based verification of compound identity and purity, preventing misidentification and ensuring experimental reproducibility in analytical workflows.
- [1] Ch'en Shang‐yi, Chao Feng‐chuan. Ultraviolet Absorption Spectrum of Toxicarol and Dehydrotoxicarol. J. Chem. Phys. 16, 658–660 (1948). View Source
